

Micrococcin P1 chemical structure elucidation

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Compound of Interest

Compound Name: *Micrococcin P1*

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An In-depth Technical Guide to the Chemical Structure Elucidation of **Micrococcin P1**

Audience: Researchers, scientists, and drug development professionals.

Introduction

Micrococcin P1 is a complex thiopeptide antibiotic first isolated in 1948. It exhibits a range of potent biological activities, including antibacterial, antimalarial, and cytotoxic effects, primarily by inhibiting protein synthesis.[1][2][3] Despite its early discovery, the precise constitutional and stereochemical structure of **Micrococcin P1** remained ambiguous for over half a century.[1] Initial structural proposals were later found to be incorrect.[4] The definitive structure was only unambiguously confirmed in 2009 through total synthesis, which produced a compound spectroscopically and polarimetrically identical to the natural product.[1][5] This guide details the key experimental methodologies and data that culminated in the final elucidation of its intricate molecular architecture.

Physicochemical and Spectroscopic Data

The structure elucidation of **Micrococcin P1** relied heavily on a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. These techniques provided critical information regarding the molecule's mass, elemental composition, and the connectivity of its atoms.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) was instrumental in determining the elemental composition of **Micrococcin P1**.

Parameter	Value	Source
Molecular Mass	1143 Da	[6] [7]
Molecular Formula	C ₄₈ H ₄₉ N ₁₃ O ₉ S ₆	[8]
Observed Mass [M+H] ⁺	1144.2185 m/z	[8]
Calculated Mass [M+H] ⁺	1144.2179 m/z	[8]

Nuclear Magnetic Resonance (NMR) Data

Extensive 1D and 2D NMR experiments were required to piece together the complex structure of **Micrococcin P1**. The complete assignment of proton (¹H) and carbon (¹³C) chemical shifts was a crucial step in this process.[\[6\]](#) The data presented below is for the compound in DMSO-d₆.

Table 2: ¹H and ¹³C NMR Chemical Shift Assignments for **Micrococcin P1** in DMSO-d₆[\[6\]](#)[\[8\]](#)

Position	Structural Unit	¹³ C Chemical Shift (δc)	¹ H Chemical Shift (δH, mult., J in Hz)
Pyridine Core & Thiazoles			
Py-2	Pyridine	150.1	-
Py-3	Pyridine	129.5	-
Py-4	Pyridine	137.9	8.45 (d)
Py-5	Pyridine	119.8	8.32 (d)
Py-6	Pyridine	158.2	-
Thia ¹ -2	Thiazole	170.5	-
Thia ¹ -4	Thiazole	124.7	8.59 (s)
Thia ¹ -5	Thiazole	148.9	-
Thia ² -2	Thiazole	165.2	-
Thia ² -4	Thiazole	122.1	8.32 (s)
Thia ² -5	Thiazole	149.3	-
Thia ³ -2	Thiazole	168.1	-
Thia ³ -4	Thiazole	123.5	8.43 (s)
Thia ³ -5	Thiazole	151.2	-
Peptide Backbone & Side Chains			
T ¹ (Threonine)	Cα	58.9	4.55 (m)
Cβ	66.8	4.10 (m)	
Cγ	19.5	1.15 (d, 6.3)	
Dhb ¹ (Dehydrobutyrine)	Cα	131.8	-
Cβ	110.5	7.15 (q, 7.2)	

C γ	14.2	2.05 (d, 7.2)	
T ² (Threonine)	C α	59.2	5.30 (m)
C β	67.1	4.25 (m)	
C γ	20.1	1.20 (d, 6.4)	
Dhb ² (Dehydrobutyryne)	C α	130.5	-
C β	112.1	6.90 (q, 7.0)	
C γ	13.8	1.85 (d, 7.0)	
V-Thia ⁵ (Val-Thiazole)	C α	55.4	4.80 (d, 8.5)
C β	31.2	2.25 (m)	
C γ	19.8, 18.5	0.95 (d, 6.8), 0.90 (d, 6.8)	
HPA (Hydroxypropylamide)	C1	45.3	3.80 (m)
C2	65.9	3.65 (m)	
C3	22.1	1.05 (d, 6.2)	

Note: This table represents a selection of key assignments for illustrative purposes. The full structure contains additional thiazole and amino acid residues. Chemical shifts are referenced to the solvent signal.

Experimental Protocols

The elucidation of **Micrococcin P1**'s structure involved a multi-step process beginning with isolation and purification, followed by detailed spectroscopic analysis and chemical degradation, and ultimately confirmed by total chemical synthesis.

Isolation and Purification

- Source: **Micrococcin P1** is a natural product isolated from various bacteria, including Bacillus, Staphylococcus, and Micrococcus species.[\[6\]](#)[\[9\]](#)[\[10\]](#)
- Extraction: The producing bacterium is cultured in a suitable broth medium (e.g., BHI broth). The antibiotic is typically secreted into the supernatant.[\[6\]](#)
- Concentration: The culture supernatant is subjected to ammonium sulfate precipitation to concentrate the active compound.[\[6\]](#)
- Chromatography: The concentrated extract is purified using reversed-phase chromatography. A common protocol involves:
 - Initial Cleanup: A low-pressure reversed-phase C₁₈ column is used with a water/acetonitrile gradient containing a trifluoroacetic acid (TFA) modifier.[\[6\]](#)
 - Final Polishing: Semipreparative or preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is used to achieve high purity (>98%). The separation is monitored by UV detection at 220 nm and 280 nm.[\[6\]](#)[\[7\]](#)

Mass Spectrometry

- Technique: Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer such as a Fourier-Transform Ion Cyclotron Resonance (FT-ICR) or Time-of-Flight (TOF) mass spectrometer.[\[6\]](#)[\[7\]](#)
- Protocol:
 - A purified sample of **Micrococcin P1** is dissolved in a suitable solvent (e.g., methanol/water).
 - The solution is infused into the ESI source.
 - Spectra are acquired in positive ion mode to observe the protonated molecule $[M+H]^+$.
 - The high resolution of the instrument allows for the determination of the accurate mass, from which the elemental formula (C₄₈H₄₉N₁₃O₉S₆) is calculated.[\[8\]](#)

- Tandem MS (MS/MS) experiments can be performed to fragment the molecule and gain insights into the sequence and connectivity of the peptide and heterocyclic components.

NMR Spectroscopy

- Technique: High-field NMR spectroscopy (e.g., 600 or 700 MHz) is essential for resolving the many overlapping signals in the molecule's spectrum.^{[6][8]}
- Protocol:
 - A sample of pure **Micrococcin P1** (~1-5 mg) is dissolved in a deuterated solvent, typically DMSO-d₆.
 - 1D NMR: ¹H and ¹³C spectra are acquired to identify the types and numbers of protons and carbons.
 - 2D NMR: A suite of 2D experiments is run to establish connectivity:
 - COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings within the same spin system (e.g., within an amino acid residue).
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (C-H).
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range couplings between protons and carbons (typically 2-3 bonds away), which is critical for linking different structural fragments, such as connecting amino acid residues across peptide bonds or to thiazole rings.^[6]
 - Data Analysis: The combination of these spectra allows for the step-by-step assembly of the molecular structure, tracing the connections from one atom to the next.

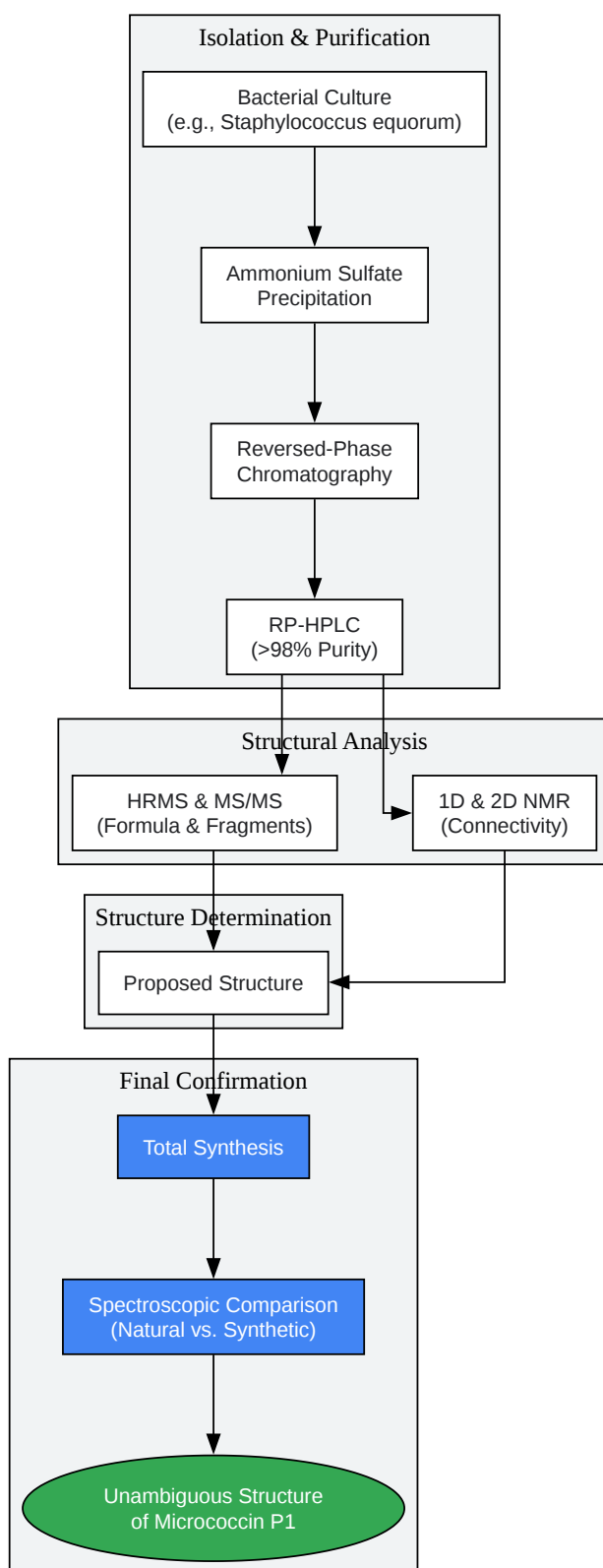
Confirmation by Total Synthesis

Due to the stereochemical complexity and the initial misassignment of the structure, total chemical synthesis was the ultimate proof of the correct structure.^{[1][9]}

- Strategy: The synthesis was modular, involving the preparation of key fragments: the central 2,3,6-trisubstituted pyridine core, the poly-thiazole segments, and the modified peptide side chain.[\[11\]](#)
- Key Steps:
 - A one-pot construction of the central thiazole/pyridine cluster was developed.[\[11\]](#)
 - This core was then coupled with the highly modified and sensitive peptide chain.[\[11\]](#)
- Confirmation: The synthetic product was compared to the natural, isolated **Micrococcin P1**. The identity was confirmed by showing that the two samples were indistinguishable by NMR spectroscopy, mass spectrometry, and polarimetry.[\[1\]](#)[\[3\]](#) This definitively resolved all constitutional and stereochemical ambiguities.[\[9\]](#)

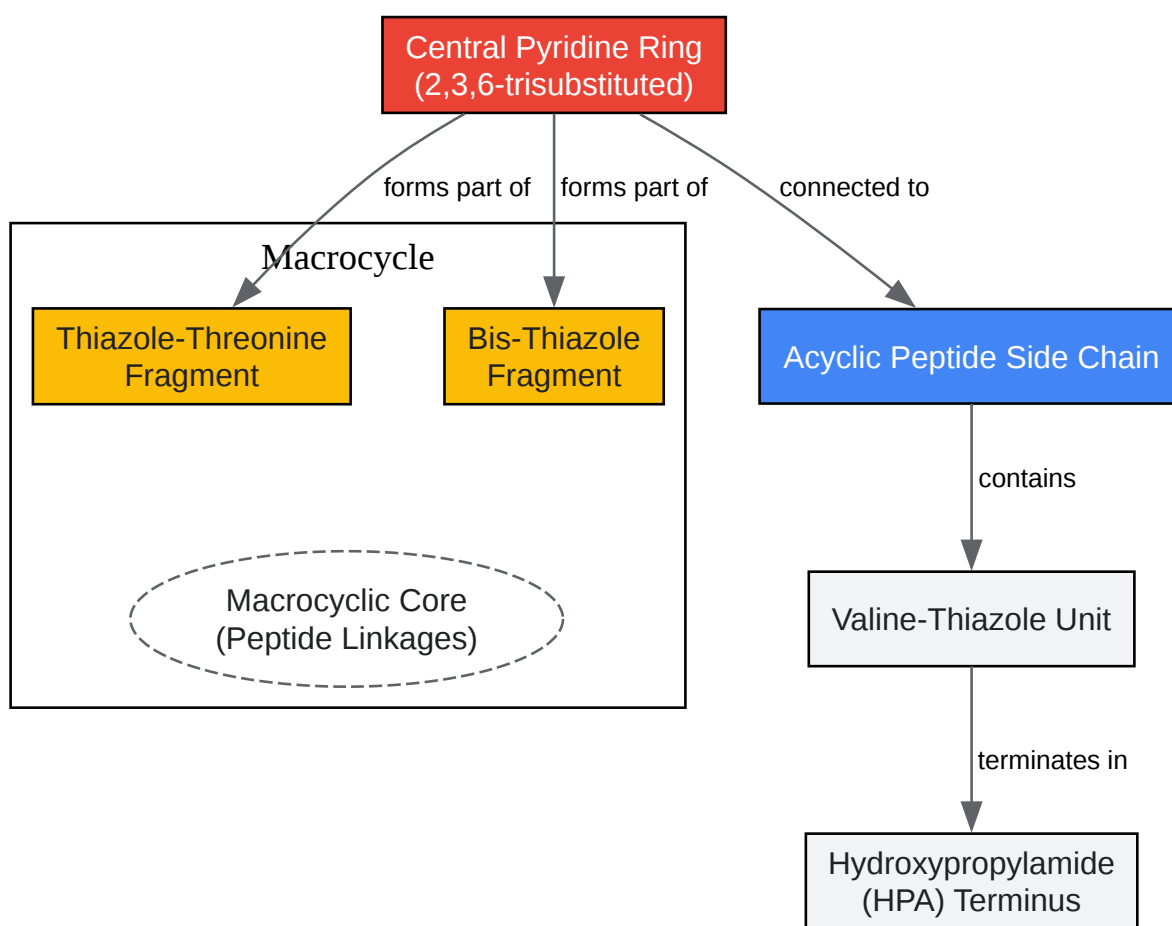
Visualized Workflows and Structures

The following diagrams illustrate the logical workflow of the structure elucidation process and the conceptual architecture of the **Micrococcin P1** molecule.



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Caption: Workflow for the structure elucidation of **Micrococcin P1**.



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Caption: Conceptual block diagram of **Micrococcin P1**'s molecular architecture.

Conclusion

The definitive structural elucidation of **Micrococcin P1** was a long-standing challenge in natural product chemistry, highlighting the limitations of early analytical techniques for highly complex, stereochemically rich molecules. The journey from initial isolation to the final, unambiguous structure demonstrates the power of a combined analytical approach. While traditional methods like chemical degradation provided initial clues, it was the synergy of modern high-resolution mass spectrometry, multi-dimensional NMR spectroscopy, and, ultimately, the rigorous proof of total synthesis that solved the puzzle. This foundational work has been essential for understanding the molecule's mode of action and provides a solid basis for medicinal chemistry efforts to develop new therapeutic agents based on the thiopeptide scaffold.^{[1][3]}

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